Epimedin C

Pharmacokinetics Bioavailability Oral formulation

Select Epimedin C (CAS 110642-44-9) for osteoporosis and bone metabolism R&D where compound-specific bioactivity is critical. Its 3-O-rhamnosyl-(1→2)-rhamnoside and 7-O-glucoside substitution confers distinct pharmacokinetics and superior anti-osteoporotic efficacy vs icariin at equivalent dosage. Insist on ≥98% HPLC purity to eliminate IC99 batch variability. Available in mg to g scales for preclinical studies and formulation development. Request a quote today.

Molecular Formula C39H50O19
Molecular Weight 822.8 g/mol
CAS No. 110642-44-9
Cat. No. B191178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin C
CAS110642-44-9
Synonyms3-[(6-Deoxy-2-O-(6-deoxy-a-L-mannoppyranosyl)-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Molecular FormulaC39H50O19
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
InChIInChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
InChIKeyULZLIYVOYYQJRO-JIYCBSMMSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin C (CAS 110642-44-9) Procurement Guide: What Purchasers Need to Know About This Prenylated Flavonoid Glycoside


Epimedin C (CAS 110642-44-9) is a prenylated flavonoid triglycoside with the molecular formula C39H50O19 and a molecular weight of 822.8 g/mol [1]. It is one of the major bioactive constituents found in Epimedium species (Herba Epimedii), alongside icariin, epimedin A, epimedin B, and icariside II [2]. As a triglycoside with a 3-O-rhamnosyl-(1→2)-rhamnoside and a 7-O-glucoside substitution pattern, epimedin C is a critical marker compound for quality control of Epimedium-derived products and serves as a precursor for the bioconversion to icariin [3].

Why Epimedin C Cannot Be Substituted with Generic Epimedium Flavonoids in Research and Development


Epimedin C exhibits distinct absorption, metabolism, and bioactivity profiles compared to structurally similar Epimedium flavonoids such as icariin, epimedin A, and epimedin B. Substituting epimedin C with generic Epimedium extracts or other in-class compounds introduces significant variability due to differences in glycosylation patterns, which directly impact intestinal hydrolysis rates, systemic exposure, and target engagement [1]. The absolute oral bioavailability and metabolic stability of epimedin C differ markedly from its analogs, as demonstrated by head-to-head pharmacokinetic studies in rats [2]. Furthermore, patent disclosures indicate that epimedin C demonstrates superior anti-osteoporotic efficacy compared to icariin and total Epimedium flavonoids at equivalent dosages [3]. These compound-specific properties mean that research outcomes and product performance cannot be reliably extrapolated from one Epimedium flavonoid to another.

Quantitative Evidence for Epimedin C Differentiation: Head-to-Head Comparisons with Icariin, Epimedin A, and Epimedin B


Relative Oral Bioavailability of Epimedin C vs. Icariin in Solid Dispersion Formulations

In a direct head-to-head oral pharmacokinetic study in rats comparing three major Epimedium flavonoids (icariin, icariside II, and epimedin C), the relative bioavailability (Frel) of epimedin C in a solid dispersion (SD) formulation was 112% when crude total flavonoids of Epimedium (TFE) was used as the reference. In contrast, icariin and icariside II achieved substantially higher Frel values of 416% and 234%, respectively, under the same SD formulation conditions [1]. This demonstrates that epimedin C's oral absorption responds differently to formulation enhancement strategies compared to its structural analogs.

Pharmacokinetics Bioavailability Oral formulation

Intestinal Enzyme Metabolic Rate Ranking: Epimedin C vs. Epimedin A and Epimedin B

In a comparative in vitro metabolism study incubating prenylated flavonoids with rat intestinal enzyme (lactase phlorizin hydrolase), the metabolic rates followed the rank order: icariin > epimedin A > epimedin C > epimedin B > baohuoside I. The rates of metabolism by intestinal flora followed a different rank order: icariin > epimedin B > epimedin A > epimedin C > baohuoside I [1]. Epimedin C demonstrated intermediate metabolic susceptibility via intestinal enzyme (third fastest) but was the slowest among triglycosides in intestinal flora metabolism, indicating differential stability across metabolic compartments.

Metabolism Intestinal hydrolysis Pharmacokinetics

PTP1B and α-Glucosidase Inhibitory Activity: Epimedin C Lacks Direct Enzyme Inhibition vs. Icariside II

In a comparative enzyme inhibition study evaluating icariin metabolites as antidiabetic agents, epimedin C, epimedin A, and epimedin B (all glycosylated flavonoids) showed no inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) or α-glucosidase. In contrast, the deglycosylated metabolites icaritin and icariside II exhibited potent inhibition with IC50 values of 11.59 ± 1.39 μM and 9.94 ± 0.15 μM against PTP1B, respectively, and 74.42 ± 0.01 μM and 106.59 ± 0.44 μM against α-glucosidase [1].

Antidiabetic Enzyme inhibition PTP1B

Natural Abundance in Epimedium Species: Epimedin C Content vs. Icariin Content

Quantitative HPLC analysis of 20 Herba Epimedii extract samples revealed that the content of epimedin C ranges from 0.65 to 3.05 mg/g dried plant, while icariin content ranges from 2.43 to 11.8 mg/g dried plant [1]. In a separate study of 36 samples across four Epimedium species, the average combined content of icariin plus epimedin C ranged from 7.61 mg/g (E. koreanum) to 23.29 mg/g (E. sagittatum) [2]. Epimedin C typically represents 15-30% of the total icariin+epimedin C content, making it a less abundant but analytically critical marker compound.

Quality control Natural product content HPLC

Patent-Protected Superiority of Epimedin C Over Icariin in Osteoporosis Treatment

According to Chinese patent CN101513427A, epimedin C demonstrates superior anti-osteoporotic efficacy compared to icariin and total Epimedium flavonoids when administered at equivalent dosages. The patent disclosure states that 'under equal dosage, effect of the epimedin C is better than that of epimedium, epimedum total flavone and icariin' and that 'effect of compound medicament of the epimedin C and other medicament (such as estrogen) is better than that of compound medicament of epimedum total flavone and same medicament' [1]. Specific quantitative efficacy data are not disclosed in the patent abstract but the directional superiority is explicitly claimed.

Osteoporosis Therapeutic efficacy Patent

Equilibrium Solubility of Epimedin C vs. Epimedin A, B, and Icariin

Epimedin C exhibits an equilibrium solubility of 192.66 mg/mL in water at 28°C and reaches a maximum of 295.73 mg/mL at pH 6.8, with a logPapp of 0.24 [1]. According to a comparative study of Epimedium flavonoid solubility, epimedin A, epimedin C, and icariin are all classified as 'very slightly soluble' in water, whereas epimedin B is classified as 'slightly soluble' [2]. This class-level classification indicates that epimedin C shares solubility challenges with most major Epimedium flavonoids, though its pH-dependent solubility maximum at pH 6.8 (295.73 mg/mL) suggests formulation opportunities under specific pH conditions.

Solubility Formulation Physicochemical properties

Where Epimedin C Procurement Delivers the Highest Value: Evidence-Backed Application Scenarios


Osteoporosis Drug Development Requiring Superior Efficacy Over Icariin

Based on patent claims of superior anti-osteoporotic efficacy compared to icariin and total Epimedium flavonoids at equal dosages [1], epimedin C is the preferred starting material for pharmaceutical R&D programs targeting osteoporosis therapeutics. Procurement of high-purity epimedin C (≥98% by HPLC) supports preclinical efficacy studies and formulation development where compound-specific activity is required.

Analytical Reference Standard for Species Authentication and Quality Control

Epimedin C content varies significantly across Epimedium species (E. pubescens, E. koreanum, E. brevicornum, E. sagittatum) and geographical origins [1]. As a specific marker compound with a narrower concentration range (0.65-3.05 mg/g) than icariin (2.43-11.8 mg/g) [2], epimedin C is essential for HPLC-based species authentication, batch-to-batch consistency verification, and compliance with pharmacopoeial monograph requirements.

Bioconversion Feedstock for Icariin Production

Epimedin C can be efficiently converted to icariin with 100% conversion within 90 minutes using recombinant glycosidase from Aspergillus nidulans at a substrate concentration of 1 g/L [1]. This established bioconversion pathway positions epimedin C as a valuable precursor for the enzymatic production of high-purity icariin, which has broader pharmacological applications including osteogenic, anti-inflammatory, and cardiovascular protective effects.

Formulation Studies Requiring Compound-Specific Bioavailability Data

Epimedin C exhibits a distinct oral bioavailability response to formulation strategies compared to icariin and icariside II. In solid dispersion formulations, epimedin C achieved a relative bioavailability (Frel) of 112% versus 416% for icariin and 234% for icariside II [1]. This differential response means formulation development for multi-component Epimedium products must account for epimedin C's unique absorption characteristics, making pure compound essential for optimizing delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.